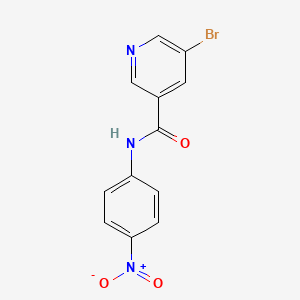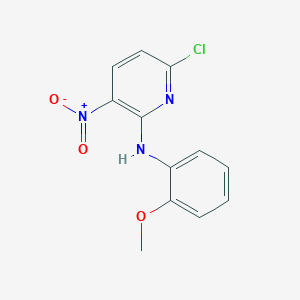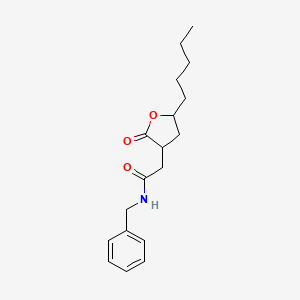
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CNB-001) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exerts its neuroprotective effects through multiple mechanisms, including the activation of the Akt/mTOR signaling pathway, inhibition of the JNK signaling pathway, and upregulation of antioxidant enzymes. These mechanisms work together to reduce neuronal damage and promote neuronal survival.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell and animal models. Additionally, N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is its high purity, which allows for accurate dosing and reproducible results. Additionally, N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to possess low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide as a therapeutic agent for neurological disorders, including Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully elucidate the mechanisms of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide and to identify potential drug targets for the compound. Finally, studies investigating the pharmacokinetics and pharmacodynamics of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in vivo are needed to better understand its potential therapeutic applications.
合成法
The synthesis of N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 3,5-dimethyl-1-benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then purified through column chromatography, yielding N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide in high purity.
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-9-3-6-15-12(7-9)10(2)16(24-15)17(21)19-14-5-4-11(20(22)23)8-13(14)18/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIQKCFQPICDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5168737.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5168761.png)

![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)

![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)

![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)